![molecular formula C14H17ClN4O2S B2982255 N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415633-40-6](/img/structure/B2982255.png)
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Description
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as compound X, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Agents
Compounds containing the piperidin-4-yl moiety have been synthesized and evaluated for their antibacterial activity. The structural modification of existing drug molecules, such as incorporating different functional groups like amide or alkyl groups, can enhance antimicrobial activity. The importance of the isoxazole ring, which is present in many pharmacologically active drugs, has been explored for its potential to exhibit various activities, including antimicrobial .
Antimicrobial Derivatives
The piperidine nucleus is a constituent of many bioactive heterocyclic compounds due to its diverse biological and clinical applications. Novel compounds synthesized with this nucleus have shown promising antibacterial and antifungal activity. This highlights the potential of N-substituted piperidin-4-yl derivatives as antimicrobial agents .
Enzyme Inhibition
N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease. This suggests that derivatives of N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide could be explored for their potential as enzyme inhibitors .
Antipsychotic Medication Intermediates
The compound 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which can be derived from similar structures, is an important intermediate in the synthesis of paliperidone, an antipsychotic medication. This indicates that related compounds could serve as intermediates in the production of other antipsychotic drugs .
Vitamin Precursors
The nitrile group attached to the pyridine ring, similar to the structure of N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, is a precursor to the vitamin niacin. This suggests that the compound could be involved in the synthesis of vitamin-related products .
Organic Synthesis Building Blocks
The compound’s structure implies potential use as a building block in organic synthesis, particularly in catalytic protodeboronation of pinacol boronic esters. This process is valuable for formal anti-Markovnikov hydromethylation of alkenes, indicating that the compound could be used in the synthesis of complex organic molecules .
properties
IUPAC Name |
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c15-13-7-10(8-16)9-17-14(13)19-5-3-11(4-6-19)18-22(20,21)12-1-2-12/h7,9,11-12,18H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDBLIBUDYFCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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